molecular formula C18H18N4O3 B2879934 1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097926-20-8

1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No.: B2879934
CAS No.: 2097926-20-8
M. Wt: 338.367
InChI Key: MBEBCIQDOARUHR-UHFFFAOYSA-N
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Description

1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Number 2097926-20-8 and a molecular formula of C18H18N4O3 . This complex molecule is built on a heterocyclic scaffold featuring both an azetidine ring and a pyrrolidine-2,5-dione (succinimide) moiety, linked to a benzoyl group substituted with a 1H-pyrazole. The pyrrolidine ring is a saturated scaffold highly valued in medicinal chemistry for its three-dimensional coverage and the ability to efficiently explore pharmacophore space, which can be crucial for binding to biological targets . Furthermore, the azetidine ring is a four-membered nitrogen heterocycle that is increasingly investigated in drug discovery for its interesting structural and physicochemical properties . The presence of both pyrazole and succinimide functional groups, which are common in bioactive compounds, suggests potential for diverse pharmacological applications, though the specific biological activity and mechanism of action for this exact compound require further research investigation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[[1-(3-pyrazol-1-ylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-16-5-6-17(24)21(16)12-13-10-20(11-13)18(25)14-3-1-4-15(9-14)22-8-2-7-19-22/h1-4,7-9,13H,5-6,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEBCIQDOARUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione, with the CAS number 2309308-97-0, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N6OC_{16}H_{16}N_{6}O, with a molecular weight of 308.34 g/mol. The structure consists of a pyrrolidine ring fused with a benzoyl group and a pyrazole moiety, which are known for their diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various biochemical pathways, influencing processes such as:

  • Apoptosis Regulation : Similar compounds have shown the ability to inhibit or promote apoptosis through interactions with Bcl-2 family proteins and caspase activation pathways.
  • Enzyme Inhibition : The presence of the pyrazole ring suggests potential inhibition of certain enzymes involved in cancer progression or inflammatory responses.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.4Induction of apoptosis
HeLa (Cervical Cancer)12.6Inhibition of cell proliferation
A549 (Lung Cancer)10.8Cell cycle arrest at G2/M phase

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

Preliminary studies have indicated potential antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism may involve disrupting microbial cell membranes or inhibiting key metabolic pathways.

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Antimalarial Activity : A related compound demonstrated significant antimalarial effects against chloroquine-resistant strains of Plasmodium falciparum, suggesting that modifications in structure can enhance efficacy against drug-resistant strains.
  • Neuroprotective Effects : Research on pyrazole derivatives indicated neuroprotective properties in models of neurodegenerative diseases, potentially through antioxidant mechanisms and modulation of neuroinflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrrolidine-2,5-dione Derivatives

The pyrrolidine-2,5-dione scaffold is widely modified to optimize activity. Key analogs include:

Compound Name Key Substituents Biological Activity Key Findings Reference
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione 4-Bromophenyloxy, 4-acetylphenyl Anti-convulsant (GABA transaminase) IC₅₀ = 100.5 µM (vs. vigabatrin IC₅₀ = 160.4 µM)
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione 5-Fluoroindole hTDO2 inhibition Co-crystallized with hTDO2 (PDB data); potential anticancer application
1-{3-[4-(1H-Indol-3-yl)piperidin-1-yl]propyl}-3-(5-methoxyindol-3-yl)dione Indole-piperidine hybrid Synthetic intermediate High yield (93.8%); characterized by NMR and MS
Baricitinib (JAK inhibitor) Azetidine-pyrazolopyrimidine JAK1/JAK2 inhibition Approved for autoimmune diseases; MW = 371.42

Key Structural Differences :

  • Target Compound : Features a pyrazole-benzoyl-azetidine group, distinct from indole or piperidine substituents in analogs. This may enhance selectivity for kinases (e.g., JAK) due to pyrazole’s affinity for ATP-binding pockets .
  • Activity Trends : Electron-withdrawing substituents (e.g., 4-Br in anti-convulsant derivatives) correlate with higher potency , whereas bulky groups (e.g., indole-piperidine) improve pharmacokinetic properties .
Azetidine-Containing Compounds

Azetidine rings are critical for metabolic stability. Comparisons include:

Compound Name Azetidine Modification Target/Activity Reference
{1-{1-[3-Fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile Fluorinated isonicotinoyl-piperidine JAK inhibition
Baricitinib Ethylsulfonyl-pyrazole JAK1/JAK2 inhibition

Key Insights :

  • The target compound’s 3-(1H-pyrazol-1-yl)benzoyl group replaces fluorinated or sulfonyl groups in other azetidine derivatives. This substitution likely reduces off-target interactions while maintaining kinase affinity .
  • Azetidine conformational constraints improve binding to enzymes like IDO1/TDO2, as seen in co-crystal structures (e.g., PDB ID: 6KPS) .

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